molecular formula C4H10P2 B14759804 1,3-Diphosphinane CAS No. 334-03-2

1,3-Diphosphinane

Cat. No.: B14759804
CAS No.: 334-03-2
M. Wt: 120.07 g/mol
InChI Key: LOAHNZRAICMSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphosphinane is a phosphorus-containing heterocyclic compound with a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphosphinane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield this compound derivatives . Another method involves the catalytic hydrophosphination of terminal alkynes using phosphines and a base catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphosphinane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphorus atoms, which can act as nucleophilic centers .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and halogenated diphosphinanes. These products have diverse applications in organic synthesis and catalysis.

Mechanism of Action

The mechanism of action of 1,3-diphosphinane involves its ability to coordinate with metal centers, forming stable complexes. The phosphorus atoms in the ring can donate electron density to the metal, stabilizing the complex and facilitating catalytic reactions. This coordination ability is attributed to the polarizability and nucleophilicity of the phosphorus atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphosphinane is unique due to its six-membered ring structure and the presence of two phosphorus atoms, which confer distinct chemical properties.

Properties

CAS No.

334-03-2

Molecular Formula

C4H10P2

Molecular Weight

120.07 g/mol

IUPAC Name

1,3-diphosphinane

InChI

InChI=1S/C4H10P2/c1-2-5-4-6-3-1/h5-6H,1-4H2

InChI Key

LOAHNZRAICMSOW-UHFFFAOYSA-N

Canonical SMILES

C1CPCPC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.